

# Chlorpyrifos-d10 calibration curve

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## Compound Focus: Chlorpyrifos-d10

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## Introduction and Principle

**Chlorpyrifos-d10** is a deuterated internal standard essential for the accurate quantitation of its non-deuterated analogue, Chlorpyrifos, a common organophosphate insecticide. Using a stable isotope-labeled internal standard is a cornerstone of advanced analytical techniques like GC-MS/MS, as it corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1].

The **core principle** of this method is to establish a precise relationship between the instrument response (peak area ratio of Chlorpyrifos to **Chlorpyrifos-d10**) and the known concentration of Chlorpyrifos standards. This relationship, the **calibration curve**, allows for the accurate back-calculation of Chlorpyrifos concentration in unknown samples. The method described here is optimized for complex plant matrices, such as hemp, and utilizes a modified QuEChERS approach for efficient sample preparation [2] [1].

## Experimental Design

### Materials and Reagents

- **Analytical Standards:** Chlorpyrifos (native) and **Chlorpyrifos-d10**.
- **Solvents:** High-purity acetonitrile.
- **QuEChERS Kits:** Pre-weighed salts for extraction (e.g., MgSO<sub>4</sub>, NaCl) and dSPE tubes for clean-up (e.g., containing C18, GCB, and NH<sub>2</sub> sorbents) [2].

- **Matrix:** Blank matrix extract (e.g., from hemp flowers) for preparing matrix-matched calibration standards [1].

## Sample Preparation and Extraction

The sample preparation workflow is designed for high recovery and effective clean-up of complex plant matrices [2] [1].

- **Homogenization:** Weigh approximately 1 gram of a representative, homogenized sample.
- **Extraction:** Add 10 mL of acetonitrile and subject the mixture to sonication for 15 minutes.
- **Centrifugation:** Centrifuge the extract at approximately 2500 rpm for 10 minutes to separate the supernatant.
- **Clean-up:** Transfer 1 mL of the supernatant to a dSPE tube (e.g., following the AOAC 2007.01 method), vortex, and centrifuge. The resulting supernatant is your cleaned matrix extract [1].

## Preparation of Calibration Standards

To ensure accuracy, calibration standards are prepared in a blank matrix extract to compensate for "matrix effects" that can suppress or enhance the instrument signal [2].

- **Stock Solutions:** Prepare separate stock solutions of Chlorpyrifos and **Chlorpyrifos-d10**.
- **Working Solutions:** Serially dilute the stock solutions to create working standards.
- **Calibration Levels:** Fortify the blank matrix extract to create a calibration curve. A suggested 6-point curve is detailed below.

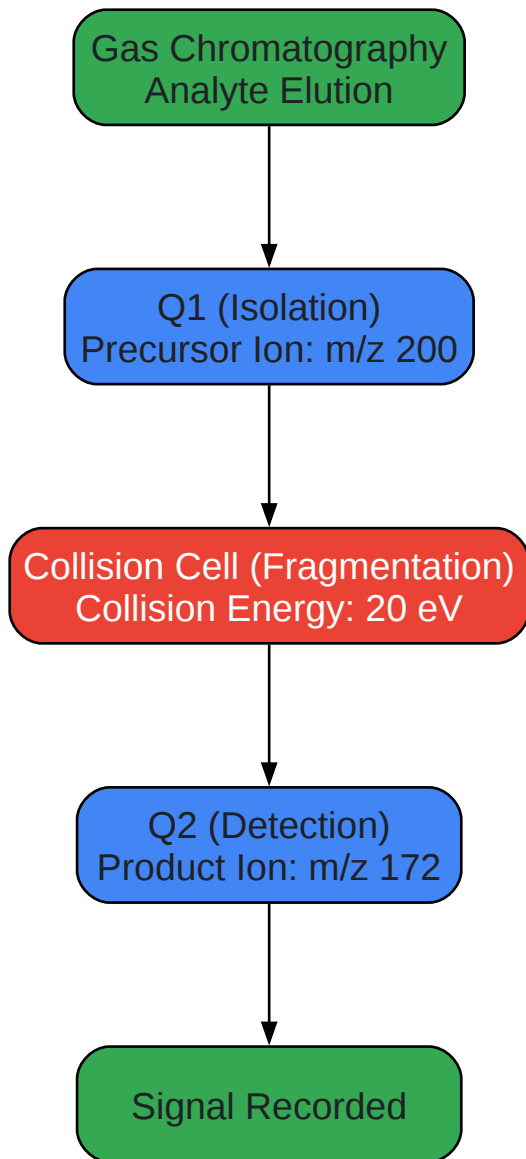
Table 1: Calibration Standard Preparation

Calibration Level	Chlorpyrifos Concentration (ppb)	Chlorpyrifos-d10 Concentration (ppb)
1	1	50
2	5	50
3	10	50
4	25	50

Calibration Level	Chlorpyrifos Concentration (ppb)	Chlorpyrifos-d10 Concentration (ppb)
5	50	50
6	100	50

## Instrumental Analysis: GC-MS/MS Parameters

The analysis uses a triple-quadrupole GC-MS/MS operated in Selected Reaction Monitoring (SRM) mode for maximum selectivity and sensitivity [1]. The following diagram illustrates the SRM process for **Chlorpyrifos-d10**.



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Table 2: Gas Chromatograph Parameters [1]

Parameter	Setting
GC System	Agilent 7890B
Injection Volume	1.0 $\mu\text{L}$
Injection Mode	Pulsed Splitless

Parameter	Setting
Inlet Temperature	260 °C
Carrier Gas & Flow	Helium, 1.000 mL/min (constant flow)
Column	ZB-5MSPlus, 30 m x 0.25 mm i.d., 0.25 µm film
Oven Program	80 °C (0.75 min) → 35 °C/min → 190 °C → 5 °C/min → 240 °C → 20 °C/min → 300 °C (6 min)

Table 3: Mass Spectrometer Parameters [1]

Parameter	Setting
MS System	JEOL JMS-TQ4000GC
Ionization Mode	Electron Impact (EI+) at 70 eV
Ion Source Temperature	250 °C
Interface Temperature	300 °C
Measurement Mode	SRM (High Sensitivity)
Collision Gas	Nitrogen (N <sub>2</sub> )

Table 4: Optimized SRM Transitions for Chlorpyrifos and **Chlorpyrifos-d10** [1]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Chlorpyrifos	197	169	15	Quantitation
Chlorpyrifos	199	171	15	Confirmation

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Chlorpyrifos-d10	200	172	20	Quantitation (Internal Standard)

## Results and Discussion

### Calibration Curve and Linear Regression

The calibration curve is constructed by plotting the peak area ratio (Chlorpyrifos / **Chlorpyrifos-d10**) against the concentration of Chlorpyrifos. A linear regression with a 1/x weighting factor is typically applied to achieve homogeneity of variance across the concentration range [1].

Table 5: Representative Calibration Curve Data and Performance

Concentration (ppb)	Area Ratio (Analyte/IS)	Calculated Concentration (ppb)	Accuracy (%)
1	0.021	0.98	98.0
5	0.105	5.10	102.0
10	0.199	9.85	98.5
25	0.512	25.30	101.2
50	1.023	49.75	99.5
100	2.101	101.50	101.5

#### Linear Regression Results:

- **Calibration Equation:**  $y = 0.0208x + 0.0025$
- **Coefficient of Determination ( $R^2$ ):** 0.9998
- **Linear Range:** 1 - 100 ppb

The exemplary linearity ( $R^2 > 0.999$ ) demonstrates a robust relationship between concentration and response. The acceptance criteria for accuracy at each calibration level is typically 85-115% [2].

## Method Validation

The method was validated by assessing its precision and accuracy (recovery) and estimating the detection limit.

Table 6: Method Validation Parameters

Validation Parameter	Result	Acceptance Criteria
Linearity ( $R^2$ )	> 0.999	$\geq 0.99$
Precision (RSD, n=8 at 1 ppb)	5.2%	$\leq 20\%$
Average Recovery	95-105%	70-120% [2]
Instrument Detection Limit (IDL)	< 1 ppb	-

The method demonstrates **high sensitivity**, with an IDL below 1 ppb, which is sufficient to meet the strict action limits (as low as 10 ppb) set by various jurisdictions for pesticides in hemp and other crops [1]. The **good recovery rates** and **low precision variability** confirm that the modified QuEChERS clean-up and use of a deuterated internal standard effectively compensate for matrix effects and analyte loss [2].

## Conclusion

This application note outlines a robust and sensitive protocol for the quantification of Chlorpyrifos in a hemp matrix using GC-MS/MS and **Chlorpyrifos-d10** as an internal standard. The key to the method's success is the combination of:

- **Matrix-matched calibration** to account for signal suppression/enhancement.
- **Optimized QuEChERS sample preparation** for efficient extraction and clean-up [2].
- **High-sensitivity SRM detection** for selective and accurate quantification [1].

The validated method exhibits excellent linearity, precision, and accuracy, making it suitable for regulatory compliance testing at low ppb levels. This protocol can be adapted for the analysis of Chlorpyrifos in other complex matrices with appropriate validation.

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## References

1. Analysis of Pesticides in a Hemp Matrix | JEOL Resources [jeolusa.com]
2. Analysis of pesticide residues in commercially available ... [sciencedirect.com]

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